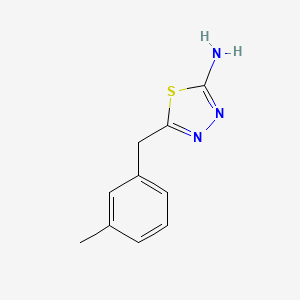

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine

Descripción

Propiedades

IUPAC Name |

5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-3-2-4-8(5-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMJDOZBOLDGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340182 | |

| Record name | 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-46-9 | |

| Record name | 5-[(3-Methylphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methylbenzylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amine derivatives.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Halogenated thiadiazole derivatives

Aplicaciones Científicas De Investigación

Synthesis of 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine

The synthesis of this compound typically involves the reaction of thiosemicarbazide with appropriate carboxylic acids or other electrophiles. Research has demonstrated various methods for synthesizing thiadiazole derivatives efficiently. For instance, one-pot synthesis methods utilizing ionic liquids or specific reagents have been reported to yield high purity and yield of the desired compounds .

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiadiazole derivatives. For example, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity .

Antimicrobial Properties

Thiadiazole derivatives have also shown promising antimicrobial activities. Compounds containing the 1,3,4-thiadiazole moiety exhibited significant antibacterial and antifungal properties against a range of pathogens including Gram-positive and Gram-negative bacteria as well as fungal strains . Research highlighted specific derivatives that displayed activity comparable to standard antibiotics.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Notably, derivatives of thiadiazoles have been evaluated for their inhibitory effects on monoamine oxidase (MAO) isoforms. Some compounds demonstrated potent inhibition with low IC50 values, suggesting their potential use in treating neurological disorders .

Case Study 1: Anticancer Screening

In a study focusing on the anticancer properties of thiadiazole derivatives, researchers synthesized a library of compounds based on this compound and screened them against multiple cancer cell lines. The findings revealed that specific modifications to the compound's structure led to enhanced cytotoxicity against HeLa cells with IC50 values significantly lower than those of conventional chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of various thiadiazole derivatives including this compound demonstrated effective antimicrobial activity against both bacterial and fungal strains. The study provided insights into structure-activity relationships that could guide future drug development efforts aimed at combating resistant microbial strains .

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Activities of Selected Thiadiazole Derivatives

Physicochemical and ADMET Properties

- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for thiadiazole-2-amine derivatives (e.g., condensation of thiosemicarbazide with carboxylic acids or aldehydes, as in and ) .

Actividad Biológica

5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a thiadiazole ring, which is known for its mesoionic nature that facilitates membrane permeability and interaction with biological targets. The presence of a methylbenzyl substituent enhances its lipophilicity and potential bioactivity.

-

Inhibition of Key Enzymes : Thiadiazole derivatives often inhibit enzymes critical for cancer cell proliferation, such as:

- Inosine Monophosphate Dehydrogenase (IMPDH) : Involved in guanosine nucleotide synthesis.

- Topoisomerases : Essential for DNA replication.

- Focal Adhesion Kinase (FAK) : Plays a role in cell migration and survival.

- Induction of Apoptosis : Studies indicate that thiadiazole derivatives can increase apoptotic cell death in various cancer cell lines. For instance, compounds related to this compound have shown significant effects on the viability of cancer cells, promoting apoptosis over necrosis.

- Cell Cycle Arrest : These compounds may also induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.

In Vitro Studies

A recent study demonstrated that derivatives of 1,3,4-thiadiazole exhibited potent anticancer activity against several human cancer cell lines. For example:

- LoVo Cells : Showed an IC50 value as low as 2.44 µM for certain derivatives after 48 hours of treatment.

- MCF-7 Cells : Demonstrated similar sensitivity with IC50 values indicating effective growth inhibition .

Study 1: Anticancer Efficacy in Cell Lines

A series of synthesized thiadiazole derivatives were tested against different cancer cell lines including LoVo and MCF-7. The results indicated that higher concentrations (100–400 µM) reduced cell viability significantly after 48 hours compared to 24 hours. Notably, the increase in apoptotic cells was observed to be up to 4.65 times higher than untreated controls .

Study 2: Molecular Docking and Biological Evaluation

Another investigation focused on the synthesis and biological evaluation of novel thiadiazole hybrids designed as EGFR inhibitors. The docking studies suggested strong binding affinities to the target proteins involved in tumorigenesis . This study highlights the potential for these compounds to serve as lead structures for developing new anticancer agents.

Data Table

| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LoVo | 2.44 | Apoptosis induction |

| Thiadiazole Derivative A | MCF-7 | 23.29 | Cell cycle arrest |

| Thiadiazole Derivative B | HepG-2 | 4.37 | Topoisomerase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.